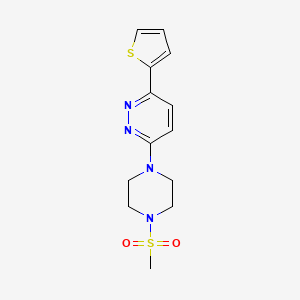![molecular formula C20H20N4O4 B6529204 N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide CAS No. 946275-48-5](/img/structure/B6529204.png)
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide, also known as AEE788, is a novel small molecule inhibitor of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). AEE788 was developed in the late 1990s by Novartis and is used in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer. The drug is also used to treat glioblastoma and other types of brain tumors. AEE788 has been found to be effective in inhibiting the growth of cancer cells and has shown promising results in clinical trials.
Wirkmechanismus
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide works by binding to and inhibiting the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug works by blocking the tyrosine kinase activity of the receptor, which prevents the receptor from binding to its ligands and activating downstream signaling pathways. This inhibition of signaling pathways leads to the inhibition of cell proliferation, angiogenesis, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to inhibit the growth of cancer cells in vitro and in vivo. The drug has been found to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). This inhibition of the receptor leads to the inhibition of downstream signaling pathways, which results in the inhibition of cell proliferation, angiogenesis, and apoptosis. In addition, this compound has been found to induce autophagy in cancer cells, which leads to the destruction of the cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has several advantages for lab experiments. The drug is relatively easy to synthesize and is stable in solution. In addition, the drug is non-toxic and does not have any major side effects. However, this compound is not as effective at inhibiting the growth of cancer cells in vivo as compared to in vitro, which limits its use in clinical trials.
Zukünftige Richtungen
The future directions for N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide include further exploration of its efficacy in clinical trials, development of new methods for synthesizing the drug, and further research into its mechanism of action. In addition, further research into the biochemical and physiological effects of this compound will help to identify potential new uses for the drug. Finally, further exploration of the advantages and limitations of this compound for lab experiments will help to optimize its use in scientific research.
Synthesemethoden
The synthesis of N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide is a multi-step process that involves the condensation of 3-acetamidophenylacetic acid with 5-ethyl-1,3,4-oxadiazol-2-yl phenoxyacetamide. The reaction is carried out in a solvent of acetonitrile at room temperature and is catalyzed by a base, such as sodium hydroxide. The reaction produces a mixture of diastereomers, which are then separated by chromatography. The purified product is then recrystallized from a solvent of methanol to obtain the desired compound.
Wissenschaftliche Forschungsanwendungen
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide has been widely studied in scientific research due to its ability to inhibit the activity of tyrosine kinase receptors, specifically the epidermal growth factor receptor (EGFR). The drug has been studied for its ability to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been studied for its ability to inhibit angiogenesis and induce apoptosis in cancer cells. The drug has been found to be effective in the treatment of various cancers such as colorectal, non-small cell lung, and pancreatic cancer.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4/c1-3-19-23-24-20(28-19)14-6-4-9-17(10-14)27-12-18(26)22-16-8-5-7-15(11-16)21-13(2)25/h4-11H,3,12H2,1-2H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZZZNHNMULJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(4-fluoro-3-methylbenzenesulfonyl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B6529122.png)

![3-[4-(pyridine-3-sulfonyl)piperazin-1-yl]-6-(thiophen-2-yl)pyridazine](/img/structure/B6529148.png)
![3-(thiophen-2-yl)-6-[4-(thiophene-2-sulfonyl)piperazin-1-yl]pyridazine](/img/structure/B6529152.png)
![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B6529154.png)
![N-[4-(6-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B6529161.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6529171.png)
![ethyl 2-{2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamido}benzoate](/img/structure/B6529174.png)
![2-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy]-N,N-bis(propan-2-yl)acetamide](/img/structure/B6529190.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B6529194.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B6529195.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(2-methylphenyl)acetamide](/img/structure/B6529202.png)
![N-(4-acetylphenyl)-2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]acetamide](/img/structure/B6529203.png)
![2-[3-(5-ethyl-1,3,4-oxadiazol-2-yl)phenoxy]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6529206.png)